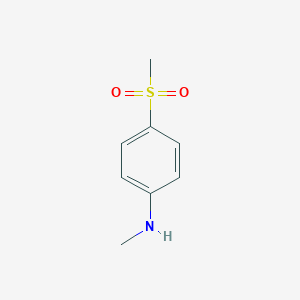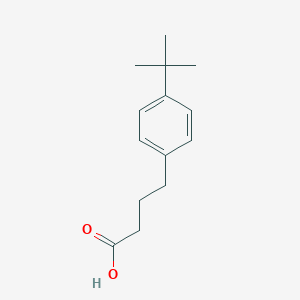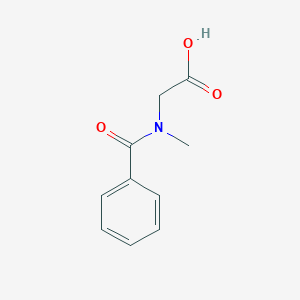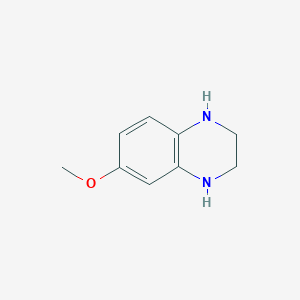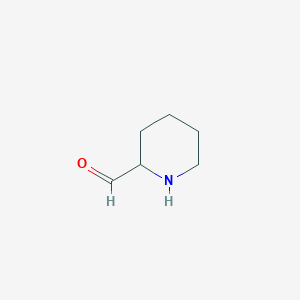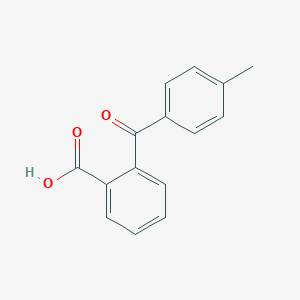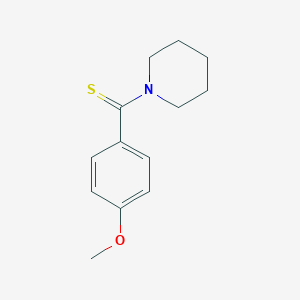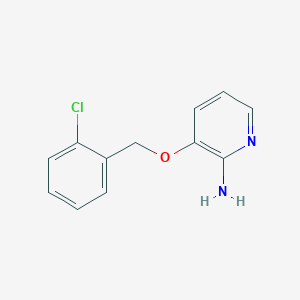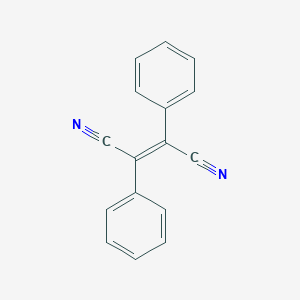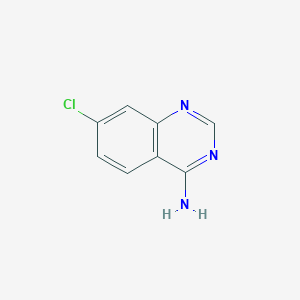
7-クロロキナゾリン-4-アミン
概要
説明
7-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
科学的研究の応用
7-Chloroquinazolin-4-amine has diverse applications in scientific research, including:
Medicinal Chemistry: Used as a precursor for synthesizing biologically active molecules with antimicrobial, antimalarial, and anticancer properties
Biological Studies: Investigated for its potential as an inhibitor of enzymes and receptors involved in various diseases.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
7-Chloroquinazolin-4-amine is a derivative of 4-aminoquinoline . The 4-aminoquinoline nucleus is found ubiquitously in nature and is used in the design of bioactive compounds displaying a range of activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer . Therefore, the primary targets of 7-Chloroquinazolin-4-amine are likely to be similar to those of 4-aminoquinoline derivatives.
Mode of Action
It has been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
For instance, 4-aminoquinoline derivatives have been shown to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Pharmacokinetics
The compound’s molecular weight (17961) and melting point (305-310°C) suggest that it may have good bioavailability .
Result of Action
7-Chloroquinazolin-4-amine and its derivatives have shown significant antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . Additionally, conjugation of 7-chloroquinazolin-4(3H)-one with the pyridine-2-ylmethylimine group and the organometallic moiety resulted in up to a 36-fold increased cytotoxicity with IC50 values in the micromolar and nanomolar range also toward drug-resistant cells .
Action Environment
The action, efficacy, and stability of 7-Chloroquinazolin-4-amine can be influenced by various environmental factors. For instance, the length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity
生化学分析
Biochemical Properties
7-Chloroquinazolin-4-amine interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of novel 7-chloro-4-aminoquinoline derivatives through nucleophilic aromatic substitution reactions . These derivatives have shown potential in antimicrobial activity .
Cellular Effects
Some derivatives have shown potential in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cell lines .
Molecular Mechanism
Its derivatives have been studied for their potential in inhibiting the proliferation of NSCLC cell lines
Temporal Effects in Laboratory Settings
Its derivatives have been synthesized and studied for their anticancer activity .
準備方法
Synthetic Routes and Reaction Conditions: 7-Chloroquinazolin-4-amine can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another method includes the reaction of 4,7-dichloroquinoline with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole via nucleophilic aromatic substitution, followed by treatment with different carbonyl compounds .
Industrial Production Methods: Industrial production of 7-chloroquinazolin-4-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .
化学反応の分析
Types of Reactions: 7-Chloroquinazolin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles to form substituted derivatives.
Condensation Reactions: Formation of Schiff bases with aromatic or heteroaromatic aldehydes.
Cyclization Reactions: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes, o-phenylenediamine, and thiosemicarbazide.
Condensation Reactions: Aromatic or heteroaromatic aldehydes under mild heating conditions.
Cyclization Reactions: Catalysts such as phosphorous oxychloride and solvents like dimethylformamide (DMF).
Major Products:
Substituted Derivatives: Various 7-chloroquinazolin-4-amine derivatives with different functional groups.
Schiff Bases: Formed by condensation with aldehydes, exhibiting potential biological activities.
類似化合物との比較
7-Chloro-4-aminoquinoline: Shares a similar structure but differs in the position of the amino group.
4,7-Dichloroquinoline: A precursor used in the synthesis of 7-chloroquinazolin-4-amine.
Quinazolinone Derivatives: Compounds with a similar quinazoline core but different substituents, exhibiting various biological activities.
Uniqueness: 7-Chloroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form Schiff bases and other derivatives makes it a versatile compound in medicinal chemistry .
特性
IUPAC Name |
7-chloroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCLVMJKFGHNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19808-36-7 | |
| Record name | 7-chloroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


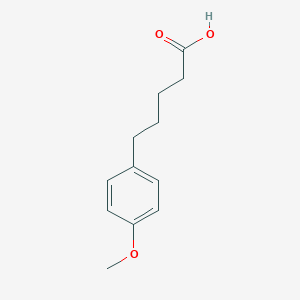
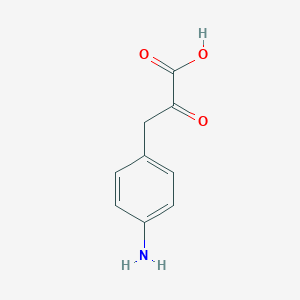
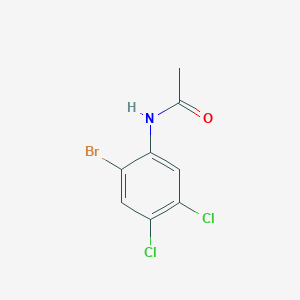
![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)
